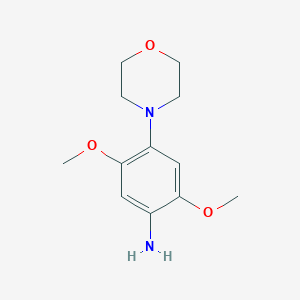

2,5-Dimethoxy-4-morpholinoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-15-11-8-10(12(16-2)7-9(11)13)14-3-5-17-6-4-14/h7-8H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKAFSNUROXYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6071031 | |

| Record name | Benzenamine, 2,5-dimethoxy-4-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68052-18-6 | |

| Record name | 2,5-Dimethoxy-4-(4-morpholinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68052-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,5-dimethoxy-4-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,5-dimethoxy-4-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,5-dimethoxy-4-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxy-4-morpholinoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,5-Dimethoxy-4-morpholinoaniline, both ¹H and ¹³C NMR are vital for confirming the connectivity and chemical environment of each atom.

In ¹H NMR analysis of substituted anilines, the chemical shifts of the ring protons are highly informative. cdnsciencepub.com The positions of these signals are influenced by the electronic effects of the substituents. For instance, in a related study on 2-benzyl N-substituted anilines, the ¹H NMR spectrum showed characteristic signals for benzylic protons and the active hydrogen of the -NH group. beilstein-journals.org In the case of this compound, specific shifts would be expected for the aromatic protons, the methoxy (B1213986) protons, and the protons of the morpholine (B109124) ring, providing a detailed map of the molecule's proton environment.

¹³C NMR complements the proton data by providing information on the carbon skeleton. A study on the degradation of 4-morpholinoaniline (B114313) utilized ¹³C NMR to identify the presence of a morpholine ring and an aromatic system in a degradation product. ku.edu Similarly, for this compound, distinct signals would correspond to the methoxy carbons, the aromatic carbons (with shifts influenced by the amino, methoxy, and morpholino groups), and the carbons of the morpholine ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.5-7.5 | Multiplet | Aromatic protons |

| ¹H | 3.8-4.0 | Singlet | Methoxy protons |

| ¹H | 3.7-3.9 | Triplet | Morpholine protons (-O-CH₂-) |

| ¹H | 3.0-3.3 | Triplet | Morpholine protons (-N-CH₂-) |

| ¹³C | 140-155 | Singlet | Aromatic C-O & C-N |

| ¹³C | 110-120 | Singlet | Aromatic C-H |

| ¹³C | 66-68 | Singlet | Morpholine C-O |

| ¹³C | 55-57 | Singlet | Methoxy carbons |

| ¹³C | 48-52 | Singlet | Morpholine C-N |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound, the molecular weight is a key piece of information for confirming its identity. A related compound, 4-morpholinoaniline, has a molecular weight of 178.23 g/mol . sigmaaldrich.comlgcstandards.com The molecular weight of this compound would be higher due to the two additional methoxy groups. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is crucial for determining the elemental formula. For example, HRMS was used to assign a mass of 351.16 and a chemical formula of C₂₀H₂₁N₃O₃ to a degradation product of 4-morpholinoaniline. ku.edu

Fragmentation analysis provides further structural details. Under ionization, the molecule breaks into characteristic fragments. The fragmentation pattern of this compound would likely show losses of the morpholine ring, methoxy groups, and other fragments, helping to piece together the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying components in a mixture.

In the analysis of this compound, GC-MS would be used to assess the purity of a synthesized sample. The gas chromatogram would show a primary peak corresponding to the target compound, with the retention time being a characteristic property. Any impurities would appear as separate peaks. The mass spectrometer then provides a mass spectrum for each separated component, confirming the identity of the main peak as this compound and helping to identify any impurities. For instance, GC-MS data is available for the related compound 2,5-Dimethoxy-4-nitroaniline, showing a top peak at m/z 198. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. maricopa.edu

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected absorptions include:

N-H stretching: A primary amine typically shows two bands in the region of 3300-3500 cm⁻¹. libretexts.org

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org

C-O stretching: The ether linkages of the methoxy and morpholino groups would produce strong C-O stretching bands in the fingerprint region, typically between 1000-1300 cm⁻¹. wpmucdn.com

C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. libretexts.org

C-N stretching: The C-N stretching of the aniline (B41778) and morpholine moieties would also be present.

These characteristic peaks provide strong evidence for the presence of the key functional groups within the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300-3500 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-3000 | Medium |

| Aromatic C=C | Stretch | 1400-1600 | Medium-Strong |

| Ether (C-O) | Stretch | 1000-1300 | Strong |

Source: Based on general IR correlation tables. maricopa.edulibretexts.orgwpmucdn.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. gdckulgam.edu.inrsc.org This technique is particularly useful for analyzing compounds with conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its electronic structure. The aniline core, with its amino group and aromatic ring, forms a chromophore. The methoxy and morpholino substituents act as auxochromes, which can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. gdckulgam.edu.in

The electronic transitions responsible for the absorption are typically π → π* and n → π* transitions. ej-eng.org The extent of conjugation in the molecule significantly influences the energy of these transitions. Studies on substituted anilines have shown a correlation between their electronic spectra and steric effects that may alter the π-overlap of the amino group with the ring. cdnsciencepub.com The UV-Vis spectrum of this compound would therefore provide insight into the electronic conjugation between the aniline nitrogen, the aromatic ring, and the substituents. A study on the degradation of 4-morpholinoaniline used UV-Vis spectroscopy to monitor the reaction, noting λ_max values of 254 and 412 nm for a hypothesized degradation product. ku.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface. wikipedia.orgthermofisher.comcarleton.edu

For this compound, an XPS analysis would confirm the presence of carbon, nitrogen, and oxygen. More importantly, high-resolution scans of the C 1s, N 1s, and O 1s regions would reveal the different chemical environments of these atoms. measurlabs.com

C 1s: The carbon spectrum would be deconvoluted into several peaks corresponding to C-C/C-H in the aromatic ring, C-N bonds of the aniline and morpholine, and C-O bonds of the methoxy and morpholine groups.

N 1s: The nitrogen spectrum would show peaks corresponding to the aniline nitrogen and the morpholine nitrogen, which may have slightly different binding energies.

O 1s: The oxygen spectrum would differentiate between the oxygen atoms in the methoxy groups and the morpholine ring.

XPS has been used to characterize related polyaniline systems, where the N 1s spectra provided information about residual doping. ias.ac.in This technique is valuable for confirming the integrity of the functional groups in this compound.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. bhu.ac.in While this compound itself is not a radical, ESR can be used to study its behavior in reactions where radical intermediates might be formed, for example, during oxidation or polymerization.

The technique of spin trapping can be employed, where a "spin trap" molecule reacts with a short-lived radical to form a more stable radical adduct that can be detected by ESR. taylorfrancis.comutexas.edu This has been used to identify hydroxyl and perhydroxyl radical intermediates in processes involving TiO₂. utexas.edu If this compound were to be used in, for example, the synthesis of conducting polymers, ESR could be used to detect and characterize the radical cations (polarons) that are formed during the oxidative polymerization process. ias.ac.in The ESR spectra can provide information about the local environment and electron distribution within the radical species. bhu.ac.in

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods are crucial for understanding the redox properties of molecules like this compound. These techniques provide insight into how the compound behaves during electron transfer reactions, which is fundamental to its chemical reactivity. By applying a potential to a solution containing the compound and measuring the resulting current, researchers can determine oxidation and reduction potentials, the stability of reactive intermediates, and the kinetics of electron transfer processes.

However, a thorough review of available scientific literature reveals a significant gap in the specific electrochemical analysis of this compound. While extensive research has been conducted on structurally similar compounds, such as the analogous 2,5-diethoxy-4-morpholinoaniline (B1203071) and the parent 4-morpholinoaniline, specific data on the dimethoxy variant is not present in the reviewed studies. middlebury.eduresearchgate.netsid.irscilit.comku.eduresearchgate.net This indicates a potential area for future research to fully characterize this specific molecule.

Cyclic Voltammetry for Oxidation State Characterization

Cyclic voltammetry (CV) is a primary electrochemical technique used to probe the redox behavior of a compound. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot, a cyclic voltammogram, provides information on the oxidation and reduction processes.

For aniline derivatives, CV can elucidate the mechanism of oxidation, which often involves the formation of cation radicals and subsequent species. academie-sciences.frdtu.dk For instance, studies on 4-morpholinoaniline have detailed its electrochemical oxidation at various pH values, identifying the transformation to a p-quinonediimine species. researchgate.net The presence and position of substituent groups, such as the dimethoxy groups in this compound, are expected to significantly influence the oxidation potential and the stability of the resulting oxidized species due to their electron-donating nature.

Despite the utility of this technique, specific cyclic voltammetry data for this compound, including its oxidation and reduction peak potentials, is not available in the current body of scientific literature. Such data would be invaluable for characterizing its distinct electronic properties.

Kinetic Studies of Electrochemical Oxidation Processes

Kinetic studies of electrochemical oxidation processes investigate the rates and mechanisms of the reactions that occur following the initial electron transfer. These follow-up reactions can include dimerization, hydrolysis, or reactions with other species present in the solution. middlebury.eduresearchgate.net

In the case of related morpholinoaniline compounds, electrochemical studies have revealed complex reaction pathways. For example, the electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline leads to an unstable p-benzoquinonediimine which can then undergo hydrolysis or Michael addition reactions depending on the pH of the solution. middlebury.edu The rates of these subsequent chemical reactions can be estimated by analyzing cyclic voltammograms recorded at different scan rates or through digital simulation of the voltammetric data. researchgate.net

Kinetic data for the electrochemical oxidation of this compound remains uncharacterized in published research. Investigating the kinetics would be essential to understand the stability of its oxidized forms and to predict its degradation pathways or its potential to form new products under electrochemical conditions.

Reaction Mechanisms and Chemical Transformations

Electrochemical Oxidation Pathways and Reactive Intermediate Formation

The electrochemical oxidation of 2,5-Dimethoxy-4-morpholinoaniline and its analogues, such as 2,5-diethoxy-4-morpholinoaniline (B1203071), has been a subject of detailed study. These investigations, primarily using cyclic voltammetry and controlled-potential coulometry, show that the initial step involves the oxidation of the aniline (B41778) moiety.

Formation of p-Quinonediimine Derivatives

Upon electrochemical oxidation, this compound is converted to its corresponding p-quinonediimine derivative. sid.ir This transformation involves a two-electron, two-proton process. Studies on the closely related 2,5-diethoxy-4-morpholinoaniline confirm that the electrochemically generated p-benzoquinonediimine (1ox) is the primary reactive intermediate. middlebury.eduresearchgate.net This intermediate is generally unstable and serves as a precursor for subsequent chemical reactions. researchgate.net The stability and fate of this p-quinonediimine are highly dependent on the conditions of the reaction medium. researchgate.netscilit.com

Influence of pH and Nucleophile Concentration on Reaction Kinetics

The reaction pathway following the formation of the p-quinonediimine intermediate is critically influenced by the pH of the solution and the presence of nucleophiles.

Effect of pH: In acidic media (e.g., pH 1-3), the p-quinonediimine intermediate of the diethoxy analogue undergoes rapid hydrolysis. sid.ir This process leads to the formation of the corresponding p-benzoquinone. sid.irmiddlebury.edu The rate of this hydrolysis reaction is significantly faster at lower pH values. sid.irconsensus.app At intermediate pH levels, the reaction landscape changes. Michael addition reactions can become more prominent than hydrolysis. middlebury.edu In strongly alkaline solutions, hydroxylation processes may dominate. researchgate.net For the parent compound, 4-morpholinoaniline (B114313), degradation in acidic aqueous solutions (pH < pKa1 of 1.8) proceeds via nucleophilic aromatic substitution by water to form 4-morpholinophenol, which then degrades to hydroquinone (B1673460). ku.edu

Effect of Nucleophiles: The concentration and nature of nucleophiles present in the solution compete with hydrolysis and other side reactions. For instance, in the presence of a nucleophile like thiobarbituric acid, the electrochemically generated p-benzoquinonediimine from the diethoxy analogue reacts via an ECCCEC mechanism (electrochemical-chemical-chemical-electrochemical-chemical) to form a new adduct. researchgate.net The initial Michael addition of a nucleophile is a key step in this process.

| Condition | Reactant | Primary Intermediate | Major Transformation | Final Product(s) | Reference |

| Acidic pH (1-3) | 2,5-Diethoxy-4-morpholinoaniline | p-Benzoquinonediimine | Hydrolysis | 2,5-Diethoxy-p-benzoquinone | sid.irmiddlebury.edu |

| Intermediate pH | 2,5-Diethoxy-4-morpholinoaniline | p-Benzoquinonediimine | Michael Addition / Dimerization | Trimer-like structures | middlebury.eduresearchgate.net |

| Acidic pH (<1.8) | 4-Morpholinoaniline | Protonated Aniline | Nucleophilic Substitution (Hydrolysis) | 4-Morpholinophenol, Hydroquinone | ku.edu |

General Oxidative and Reductive Transformations

Beyond electrochemical methods, this compound is subject to other oxidative transformations. Laccases, a class of multi-copper oxidases, can catalyze the oxidation of aniline derivatives. nih.govnih.gov These enzymes generate free radicals from the substrate via a one-electron oxidation mechanism. nih.gov The resulting radicals can then undergo various reactions, including polymerization or coupling with other molecules. nih.govresearchgate.net For example, laccase-mediated oxidation of 4-morpholinoaniline can lead to the formation of polymers through azo group and C-N bond formation. researchgate.net

Reductive transformations are less commonly detailed for this specific compound in the available literature, but electrochemical methods can, in principle, be applied to achieve reduction, often targeting the quinone or quinonediimine forms back to their hydroquinone or aniline states. acs.org

Nucleophilic Substitution Reactions on the Aromatic Ring

The electron-rich nature of the aromatic ring in this compound generally makes it less susceptible to classical nucleophilic aromatic substitution (SNAr). However, such reactions can be induced under specific conditions. For the parent compound 4-morpholinoaniline, hydrolysis in highly acidic solutions (pH < 1.8) proceeds via a nucleophilic substitution pathway where water displaces the amine group. ku.edu This reactivity is significantly diminished as the pH increases and the aniline nitrogen is deprotonated. ku.edu

Furthermore, the morpholine (B109124) nitrogen can be protonated under acidic conditions. This protonation acts as an electron-withdrawing group, which can influence the ring's reactivity. For a 4-morpholinophenyl derivative, this protonation was observed to inhibit a desired cyclization reaction, highlighting the sensitivity of the system to pH. rsc.org

Derivatization Strategies for Enhanced Functionality and Probe Design

The reactive handles on this compound, particularly the aniline nitrogen and the activated aromatic ring, allow for various derivatization strategies. These modifications are employed to create molecules with enhanced functionality, for applications such as chemical probes. uni-muenchen.de

Sulfonamide Derivative Synthesis via Michael-type Addition

A key derivatization strategy involves the synthesis of sulfonamides. This can be achieved through a sequence initiated by the oxidation of the aniline to the reactive p-quinonediimine intermediate. This electrophilic intermediate is susceptible to a Michael-type (1,4-conjugate) addition by a suitable nucleophile. ambeed.com

Enzyme-Mediated Derivatization via Coupling Reactions

The derivatization of this compound can be achieved through enzyme-mediated coupling reactions, primarily utilizing oxidoreductases such as laccases. Laccases are multi-copper enzymes that catalyze the oxidation of a wide range of phenolic and anilinic substrates, making them valuable tools in biocatalysis and green chemistry. nih.govnih.gov The enzymatic process involves the generation of highly reactive radical species from the substrate, which can then undergo spontaneous coupling reactions to form dimers, trimers, or polymers. nih.gov

Research on the structurally related compound, 4-morpholinoaniline, provides significant insight into the potential enzymatic transformations of its 2,5-dimethoxy analog. Laccases from various fungal sources, including Myceliophthora thermophila and Pycnoporus cinnabarinus, have been shown to mediate the transformation of 4-morpholinoaniline. nih.gov The reaction mechanism is twofold: it involves both the cleavage of the morpholine substituent and the polymerization of the parent molecule. nih.gov

The enzymatic oxidation of 4-morpholinoaniline can lead to the cleavage of the C-N bond, releasing the morpholino group and forming 1,4-hydroquinone. This intermediate is then rapidly oxidized by laccase to 1,4-benzoquinone (B44022). nih.gov The highly reactive 1,4-benzoquinone can subsequently undergo coupling reactions with morpholine molecules present in the reaction mixture, leading to the formation of heteromolecular dimers and trimers. nih.gov

In addition to cleavage and heteromolecular coupling, 4-morpholinoaniline has been observed to undergo homomolecular polymerization. The laccase-generated radicals of 4-morpholinoaniline can couple with each other through the formation of azo linkages (-N=N-) and direct carbon-nitrogen bonds (C-N), resulting in the synthesis of homomolecular dimers and trimers. nih.gov The presence of the electron-donating methoxy (B1213986) groups on the aromatic ring of this compound would likely influence the redox potential of the molecule and the stability of the resulting radical, thereby affecting the rate and products of the enzymatic coupling reaction.

The efficiency and outcome of these laccase-mediated reactions are dependent on several factors, including the specific laccase used (due to differences in redox potential), the pH of the reaction medium, temperature, and the concentration of the substrate and enzyme. nih.gov

Table 1: Laccase-Mediated Reactions of 4-Morpholinoaniline

| Enzyme Source | Substrate | Reaction Type | Products | Reference |

| Myceliophthora thermophila | 4-Morpholinoaniline | Cleavage & Coupling | 1,4-Benzoquinone, Morpholine-adducts | nih.gov |

| Pycnoporus cinnabarinus | 4-Morpholinoaniline | Polymerization | Homomolecular dimers and trimers (via azo and C-N bonds) | nih.gov |

Bioorthogonal Derivatization Concepts for Probe Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govresearchgate.net These reactions provide a powerful toolkit for chemical biology, enabling the specific labeling and tracking of biomolecules in their natural environment. The functional groups present in this compound, namely the secondary aniline and the substituted phenol (B47542), offer potential handles for bioorthogonal derivatization, allowing for its development as a chemical probe.

Several bioorthogonal reactions have been developed that could potentially utilize the aniline or phenol moiety for conjugation to a reporter molecule, such as a fluorophore or a purification tag. researchgate.netnih.gov While direct bioorthogonal reactions involving this compound have not been explicitly detailed in the literature, the foundational concepts of bioorthogonal chemistry can be applied to its structure.

Aniline-Catalyzed Ligations: The aniline functional group can act as a catalyst in certain bioorthogonal reactions, such as oxime and hydrazone ligations. acs.orgescholarship.org These reactions involve the condensation of an aldehyde or ketone with a hydroxylamine (B1172632) or hydrazine, respectively. While the aniline in this compound is part of the core structure, its potential to participate in or influence such ligations in a broader molecular context could be explored for probe design. For instance, a derivative of this compound bearing a bioorthogonal handle could be synthesized.

Phenol-Based Bioorthogonal Reactions: The phenolic hydroxyl group, once revealed through a potential demethylation or other modification, could be a target for bioorthogonal chemistry. For example, the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry allows for the reaction of phenols with iminosulfur oxydifluorides under mild, buffered conditions to form stable sulfurofluoridoimidates. researchgate.net This provides a potential avenue for conjugating probes to phenolic structures.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The IEDDA reaction between a tetrazine and a strained alkene or alkyne is one of the fastest and most widely used bioorthogonal reactions. researchgate.netescholarship.orgpcbiochemres.com While the core structure of this compound does not directly participate in this reaction, it could be readily modified to incorporate a dienophile, such as a norbornene or trans-cyclooctene, or a tetrazine moiety. This would allow for its conjugation to a probe bearing the complementary reactive partner. The stability and electronic properties of the substituted aniline could influence the properties of the resulting probe.

The development of a bioorthogonal probe based on this compound would involve the strategic incorporation of a bioorthogonal functional group that is inert to biological systems yet highly reactive with a specific, exogenously introduced partner. nih.govnih.gov

Table 2: Potential Bioorthogonal Derivatization Strategies

| Bioorthogonal Reaction | Reactive Handle on Probe | Complementary Handle on Target | Potential for this compound | Reference |

| Oxime/Hydrazone Ligation | Aldehyde or Ketone | Hydroxylamine or Hydrazine | Aniline moiety could catalyze the reaction in a larger construct. | acs.orgescholarship.org |

| SuFEx Click Chemistry | Iminosulfur oxydifluoride | Phenol | The phenolic precursor could be a target for derivatization. | researchgate.net |

| IEDDA Reaction | Tetrazine | Strained Alkene/Alkyne | The core structure could be modified to include either reactive partner. | researchgate.netescholarship.orgpcbiochemres.com |

Molecular Interactions and Receptor Binding Studies in Vitro

Serotonergic Receptor Affinities and Functional Modulation

Analogues of 2,5-Dimethoxy-4-morpholinoaniline, particularly those within the 2C series of phenethylamines, exhibit significant affinity for serotonin (B10506) (5-HT) receptors, with a notable preference for the 5-HT2 family.

Research on a variety of 2,5-dimethoxy-4-substituted phenethylamines demonstrates their potent interaction with 5-HT2 receptors. Generally, these compounds act as agonists or partial agonists at the 5-HT2A and 5-HT2C receptors, which is believed to mediate their psychoactive effects. wikipedia.orgfrontiersin.org The affinity for these receptors can be influenced by the nature of the substituent at the 4-position of the phenyl ring.

For instance, studies on 4-thio-substituted phenethylamines (2C-T series) show high affinity for 5-HT2A (Ki values ranging from 1-54 nM) and 5-HT2C receptors (Ki values from 40-350 nM). researchgate.netnih.gov These compounds are potent partial agonists at both 5-HT2A and 5-HT2B receptors. researchgate.netnih.gov Similarly, 4-alkoxy-substituted analogues (2C-O series) display moderate to high affinity for the 5-HT2A receptor, with Ki values between 8 and 1700 nM for phenethylamine (B48288) derivatives. nih.gov Increasing the size and lipophilicity of the 4-substituent generally leads to higher affinities at the 5-HT2A and 5-HT2C subtypes. nih.govnih.gov

Conversely, bulky lipophilic substituents at the 4-position can lead to antagonist behavior at 5-HT2 receptors. nih.govresearchgate.net For example, some 4-aryl-substituted 2,5-dimethoxyphenethylamines (2C-BI derivatives) act as antagonists. psu.edu The compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine) has been shown to act as a partial agonist at 5-HT2A receptors. nih.govnih.gov The rank order of 5-HT2A receptor antagonist potency for some 2C compounds in one study was 2C-I > 2C-B > 2C-D > 2C-H. wikipedia.org

It's noteworthy that most 2C drugs exhibit a 5- to 15-fold higher affinity for the 5-HT2A receptor over the 5-HT2C receptor. wikipedia.org The interaction between 5-HT2A and 5-HT2C receptors can be complex; for instance, with R(-)-2,5-dimethoxy-4-iodoamphetamine (DOI), head-twitch behavior in mice is mediated by 5-HT2A agonism, while higher doses lead to inhibition of this behavior through competing 5-HT2C agonist activity. nih.gov

Table 1: Binding Affinities (Ki, nM) of Selected 2C Analogues at Serotonin Receptors

| Compound | 5-HT2A | 5-HT2C | Reference |

|---|---|---|---|

| 2C-T-2 | 1-54 | 40-350 | researchgate.netnih.gov |

| 2C-T-4 | 1-54 | 40-350 | researchgate.netnih.gov |

| 2C-T-7 | 1-54 | 40-350 | researchgate.netnih.gov |

| 2C-T-21 | 1-54 | 40-350 | researchgate.netnih.gov |

| DOBz | 0.40 | 1.0 | wikipedia.org |

| 2C-tBu | 9.9-35 | 7-24 | wikipedia.org |

Trace Amine-Associated Receptor 1 (TAAR1) Engagement by Analogues

Phenethylamine and its derivatives are known to interact with the Trace Amine-Associated Receptor 1 (TAAR1), a receptor involved in regulating monoamine neurotransmission. wikipedia.orgnih.gov Studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines show that these compounds bind to TAAR1 with Ki values ranging from 21 to 3300 nM. nih.govnih.gov Interestingly, the phenethylamine members of this series generally bind more strongly to TAAR1 than their amphetamine counterparts. nih.govnih.gov

While many compounds in the 2C series bind to rodent TAAR1, most are inactive as agonists at the human TAAR1. wikipedia.org However, there are exceptions, such as 2C-BI-1 and 2C-BI-7, which have been shown to activate human TAAR1. nih.gov The 2C-T drugs exhibit high affinity for rat TAAR1 (Ki values of 5-68 nM) and interact with the mouse TAAR1, but not the human TAAR1. researchgate.netnih.gov

Estrogen Receptor Binding and Downstream Gene Expression Modulation

Currently, there is a lack of specific research directly investigating the binding of this compound to estrogen receptors (ER). However, studies on other substituted phenols and related structures provide a general context for potential interactions. The binding of ligands to the estrogen receptor α (ERα) is known to induce conformational changes, leading to dimerization and subsequent binding to estrogen response elements (ERE) to modulate gene expression. acs.org The presence of a phenol (B47542) group is often crucial for high-affinity binding. nih.gov The specific stereochemistry and substitution pattern of a ligand significantly influence its binding affinity and functional outcome (agonist versus antagonist). acs.org Without direct experimental data for this compound, any potential interaction with estrogen receptors remains speculative.

Kinase Inhibitory Activity Assessment in Biochemical Assays

There is no direct evidence in the provided search results to suggest that this compound has been assessed for kinase inhibitory activity. However, it is interesting to note that the morpholine (B109124) moiety is present in known kinase inhibitors. For example, the compound LY294002, which contains a morpholine ring, is a specific inhibitor of phosphatidylinositol 3-kinase (PI3K). nih.gov Additionally, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and showed inhibitory activity against Rho-associated kinases (ROCK), with the most potent compound having an IC50 of 20 nM. nih.gov The presence of the morpholine group in this compound might suggest a potential for interaction with certain kinases, but this would require specific biochemical assays to confirm.

Structure Activity Relationship Sar Investigations

Impact of Substituent Modifications on Biological Activity and Reactivity

The biological profile of phenethylamine (B48288) compounds is highly sensitive to the nature and position of substituents on the molecular scaffold. nih.gov Key modifications include the placement of methoxy (B1213986) groups, the introduction of various substituents at the 4-position of the phenyl ring, and alterations to the amine group. These changes can dramatically alter receptor affinity, selectivity, and functional activity (agonist vs. antagonist). nih.gov

The presence of methoxy groups at the 2 and 5 positions of the phenyl ring is a defining characteristic of the 2C class of phenethylamines and is considered crucial for their characteristic biological activities. mdpi.comwikipedia.org Research has shown that this specific 2,5-dimethoxy substitution pattern is significant for in vivo potency. mdpi.com The removal of either the 2- or 5-position methoxy group has been observed to decrease this activity. mdpi.com

The electronic properties of the methoxy groups, specifically their electron-donating nature, influence the electron density of the aromatic ring. This modulation affects how the molecule interacts with amino acid residues within the receptor binding pocket. In contrast, phenethylamine derivatives with methoxy groups have demonstrated very weak or no inhibitory activity at the dopamine (B1211576) transporter, suggesting that these substitutions can also confer selectivity between different molecular targets. nih.govbiomolther.org

The substituent at the 4-position of the 2,5-dimethoxyphenyl ring plays a critical role in determining the affinity and potency of these compounds, particularly at the serotonin (B10506) 5-HT₂A receptor. nih.govnih.gov A wide array of groups has been investigated at this position, revealing distinct SAR trends.

Halogens and Alkyl Groups : Studies consistently show that incorporating small, lipophilic substituents such as halogens (e.g., bromo in 2C-B, iodo in 2C-I) or alkyl groups at the 4-position generally leads to potent 5-HT₂A receptor agonists. nih.govnih.govkoreascience.kr Extending the length of a 4-alkoxy group has been shown to increase binding affinities at both 5-HT₂A and 5-HT₂C receptors. nih.gov

Thioalkyl Groups : The introduction of thioalkyl groups at the 4-position (as seen in the 2C-T series) also results in compounds with high affinity for 5-HT₂A and 5-HT₂C receptors. researchgate.net

The data below summarizes the impact of various 4-position substituents on the binding affinity (Ki) of 2,5-dimethoxyphenethylamines at the human 5-HT₂A receptor. Lower Ki values indicate higher binding affinity.

| Compound Series | 4-Position Substituent (X) | 5-HT₂A Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 2C-H | -H | 1700 | nih.gov |

| 2C-D | -CH₃ | 1060 | psilosybiini.info |

| 2C-E | -CH₂CH₃ | 200 | psilosybiini.info |

| 2C-P | -CH₂CH₂CH₃ | 37 | psilosybiini.info |

| 2C-C | -Cl | 63 | psilosybiini.info |

| 2C-B | -Br | 120 | psilosybiini.info |

| 2C-I | -I | 80 | psilosybiini.info |

| 2C-T-2 | -SCH₂CH₃ | 49 | psilosybiini.info |

| 2C-T-7 | -S(CH₂)₂CH₃ | 42 | psilosybiini.info |

The morpholine (B109124) ring is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to improve their properties. nih.govdntb.gov.uaresearchgate.net Its inclusion can enhance potency, modulate pharmacokinetics, and provide a rigid scaffold that orients other functional groups for optimal receptor interaction. acs.orgnih.gov The morpholine heterocycle possesses a well-balanced profile of lipophilicity and hydrophilicity, and the weak basicity of its nitrogen atom can enhance aqueous solubility and permeability across biological membranes. acs.orgnih.gov

In the context of 2,5-Dimethoxy-4-morpholinoaniline, the morpholine ring is attached directly to the 4-position of the aromatic core. In this position, it acts as a bulky, polar substituent. Its presence is expected to significantly influence the molecule's steric and electronic profile, thereby affecting how it fits into and interacts with the binding site of a target receptor. The N-morpholinoethyl moiety, a related structural feature, has been shown to be important for the modulation of serotonin and sigma receptors. acs.orgnih.gov

Stereochemical Considerations in Molecular Recognition for Related Compounds

While this compound is an achiral molecule, the study of its chiral analogues and related compounds underscores the importance of stereochemistry in molecular recognition. The three-dimensional arrangement of atoms is often a critical determinant of a ligand's ability to bind to its biological target.

For instance, in the amphetamine series (phenethylamines with an alpha-methyl group), the stereocenter at the alpha-carbon dramatically influences activity. The R-(-)-enantiomers of hallucinogenic amphetamines are typically more potent than their S-(+)-counterparts. wikipedia.org Similarly, studies on conformationally restricted phenethylamine analogues, where the flexible ethylamine (B1201723) side chain is locked into a specific spatial orientation, demonstrate that biological activity is highly dependent on the resulting geometry. nih.gov For example, the agonist potency of compounds like TCB-2 is very dependent on the spatial orientation of the ethylamine chain, with the biological activity residing primarily in a single enantiomer. nih.gov These findings collectively indicate that receptor binding pockets are stereoselective and that a precise ligand conformation is necessary for effective binding and activation.

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools for investigating structure-activity relationships at the molecular level. nih.gov Techniques such as molecular docking and molecular dynamics simulations allow researchers to model the interactions between a ligand and its receptor, offering insights that can guide the design of new compounds. plos.org

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net For phenethylamine derivatives, docking studies are frequently used to model their interactions with the 5-HT₂A receptor. plos.orgbiorxiv.org These simulations have identified key amino acid residues and interaction types that are crucial for high-affinity binding.

Studies have revealed that interactions within the orthosteric binding pocket of the 5-HT₂A receptor are dominated by hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues. researchgate.netnih.gov Aromatic amino acids in transmembrane helix 6, such as Tryptophan (W6.48) and Phenylalanine (F6.51, F6.52), are consistently implicated as critical interaction points for phenethylamine and tryptamine (B22526) ligands. nih.gov Molecular dynamics simulations further show that different ligands can induce distinct conformational changes in the receptor, which correlates with their pharmacological properties as full, partial, or inverse agonists. plos.org

The table below summarizes key amino acid residues within the 5-HT₂ receptor binding site and their proposed interactions with phenethylamine-type ligands, as suggested by computational models.

| Receptor Residue | Location | Proposed Interaction Type | Reference |

|---|---|---|---|

| Aspartic Acid (Asp) | TMH 3 | Ionic bond/Salt bridge with the protonated amine of the ligand | researchgate.net |

| Serine (Ser) | TMH 3 | Hydrogen bonding | researchgate.net |

| Tryptophan (Trp) | TMH 6 | π-π stacking with the ligand's aromatic ring | nih.gov |

| Phenylalanine (Phe) | TMH 6 | π-π stacking and hydrophobic interactions | nih.gov |

| Valine (Val) | TMH 3 | Hydrophobic interactions | consensus.app |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide insights into molecular properties that are often difficult or impossible to measure experimentally. For complex organic molecules like this compound, techniques such as Density Functional Theory (DFT) are commonly employed to predict geometries, orbital energies, and reactivity indices.

While specific quantum chemical calculations for this compound have not been extensively reported in the literature, the principles of such analyses can be understood from studies on analogous substituted aniline (B41778) and morpholine-containing compounds. These theoretical studies typically focus on several key areas to elucidate the molecule's behavior.

One of the primary outputs of quantum chemical calculations is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, as these are the most electron-rich parts of the molecule. The electron-donating nature of the two methoxy groups and the morpholino group would further increase the energy of the HOMO, making the molecule a potent electron donor. Conversely, the LUMO is likely distributed over the aromatic ring, representing the region where an incoming electron would be accommodated.

Another important aspect revealed by quantum chemical calculations is the molecular electrostatic potential (MEP) surface. The MEP map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would likely show a negative potential (typically colored red or yellow) around the oxygen atoms of the methoxy and morpholino groups and the nitrogen of the amino group, indicating these as sites susceptible to electrophilic attack. The aromatic protons and other regions with lower electron density would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction.

Furthermore, computational methods can be used to calculate various reactivity descriptors. These "global" descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.

The values of these descriptors for this compound would be heavily influenced by its substituent groups. The presence of three strong electron-donating groups (two methoxy and one morpholino) on the aniline ring would be expected to result in a relatively low electronegativity and a high degree of chemical softness, characteristic of a reactive nucleophile.

A hypothetical table of calculated quantum chemical properties for this compound, based on typical values for similar structures, is presented below. It is important to note that these are illustrative values and would need to be confirmed by specific calculations on the target molecule.

| Property | Symbol | Illustrative Value | Unit |

| Energy of HOMO | EHOMO | -5.2 | eV |

| Energy of LUMO | ELUMO | -0.8 | eV |

| HOMO-LUMO Gap | ΔE | 4.4 | eV |

| Electronegativity | χ | 3.0 | eV |

| Chemical Hardness | η | 2.2 | eV |

| Chemical Softness | S | 0.45 | eV-1 |

| Electrophilicity Index | ω | 2.05 | eV |

These theoretical calculations, when performed, provide a detailed picture of the electronic landscape of this compound, offering predictions about its stability, reactivity, and the nature of its interactions with other chemical species. Such insights are invaluable in the broader context of structure-activity relationship studies.

Biochemical Pathways and Enzymatic Transformations

Metabolic Fate in In Vitro Biological Systems

In vitro studies using biological systems such as liver homogenates provide insight into the primary metabolic pathways of xenobiotics. For compounds structurally related to 2,5-Dimethoxy-4-morpholinoaniline, these pathways include oxidative deamination, demethylation, and the formation of phenolic metabolites.

Oxidative deamination is a significant metabolic route for many amine-containing compounds, including those with structures analogous to this compound. wikipedia.org This process, primarily occurring in the liver, involves the removal of an amino group and its replacement with a keto group, generating α-keto acids. wikipedia.org The reaction is catalyzed by enzymes such as monoamine oxidases, which utilize oxygen to deaminate monoamines, producing the corresponding aldehyde or ketone and ammonia. wikipedia.orgyoutube.com This pathway is a critical step in the catabolism of amino acids and various xenobiotics. wikipedia.orgtaylorandfrancis.com

Demethylation is another key metabolic transformation for compounds containing methoxy (B1213986) groups, such as this compound. This reaction involves the removal of a methyl group, a process often catalyzed by cytochrome P450 enzymes in the liver. The removal of methyl groups from aromatic ethers can lead to the formation of more polar metabolites, which are more readily excreted from the body. For instance, the demethylation of related methoxylated compounds is a common step in their metabolism.

The metabolic processes of demethylation can lead to the formation of phenolic metabolites. When a methoxy group on an aromatic ring is cleaved, it is converted to a hydroxyl group, resulting in a phenol (B47542). These phenolic derivatives are often more water-soluble and can undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their elimination. The formation of phenolic metabolites is a common metabolic fate for many aromatic ethers.

Enzymatic Biotransformation Mediated by Laccases

Laccases are copper-containing oxidoreductase enzymes that are known to catalyze the oxidation of a wide variety of phenolic and non-phenolic compounds, including arylamines. researchgate.netnih.gov These enzymes play a significant role in various biological processes and have been explored for their potential in green chemistry and bioremediation. acs.org

Laccases can mediate both the cleavage of chemical bonds and the coupling of molecules. researchgate.net For instance, the cleavage of the non-phenolic compound 4-morpholinoaniline (B114313) has been shown to result in the formation of 1,4-hydroquinone, which is then oxidized to 1,4-benzoquinone (B44022). researchgate.net This demonstrates the ability of laccases to act on arylamines. Furthermore, laccases catalyze coupling reactions, leading to the formation of dimers, trimers, and polymers. researchgate.netresearchgate.net These reactions can occur between identical molecules (homomolecular coupling) or different molecules (heteromolecular coupling), forming C-C, C-O, and C-N bonds. nih.govresearchgate.net

A key feature of laccase-catalyzed reactions is the formation of highly reactive radical and quinone intermediates. nih.govlongdom.org Laccases perform a one-electron oxidation of the substrate, generating a free radical. nih.gov In the case of phenolic compounds, this results in phenoxy radicals which can then be further oxidized to form quinones. longdom.orgmdpi.com These quinone intermediates are electrophilic and can react with various nucleophiles, leading to the formation of new cross-coupled products. longdom.orgosti.gov This reactivity is central to the synthetic applications of laccases, allowing for the formation of diverse molecular structures under mild, environmentally friendly conditions. acs.orglongdom.org

Advanced Research Applications

Application as Biochemical Reagents in Life Science Research

In the realm of life science research, specific chemical compounds often serve as essential tools for investigating biological processes. While direct applications of 2,5-Dimethoxy-4-morpholinoaniline as a biochemical reagent are not extensively documented in publicly available literature, the closely related compound, 4-morpholinoaniline (B114313), is recognized as a biochemical reagent used as a biological material or organic compound in life science research. mdpi.com The structural similarity suggests that this compound could also function as a valuable reagent, potentially with modified solubility, reactivity, or biological interaction profiles due to the presence of the two methoxy (B1213986) groups on the aniline (B41778) ring. These substitutions can influence the compound's electronic properties and steric hindrance, which are critical factors in its interaction with biological macromolecules.

Utility in Drug Discovery and Development as Synthetic Intermediates and Scaffolds

The 4-morpholinoaniline scaffold is a significant pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. nih.goved.ac.uknih.govresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uknih.gov The morpholine (B109124) group often enhances aqueous solubility and provides a key interaction point with the target protein, while the aniline portion serves as a versatile anchor for further chemical modifications.

The addition of dimethoxy groups to this scaffold, as seen in this compound, can further modulate the compound's properties. The methoxy groups can influence the molecule's conformation, lipophilicity, and metabolic stability, which are critical parameters in drug design. For instance, the synthesis of various kinase inhibitors has involved the use of substituted anilines, including those with methoxy groups. mdpi.com Specifically, 4-morpholinopyrrolopyrimidine derivatives have been synthesized and evaluated as potent phosphatidylinositol 3-kinase (PI3K) inhibitors, highlighting the importance of the 4-morpholinoaniline core in this class of compounds. nih.gov

Furthermore, the concept of "scaffold hopping," where a core molecular structure is modified to create novel compounds with similar biological activity but different chemical backbones, is prevalent in drug discovery. nih.govbiosolveit.de The this compound structure can serve as a starting point or an intermediate for such endeavors, allowing medicinal chemists to explore new chemical space in the quest for more effective and selective therapeutic agents.

Development of Biological Probes and Analytical Tools

Biological probes are essential for visualizing and understanding complex biological systems. mdpi.comnih.gov Fluorescent probes, in particular, allow for the detection and imaging of specific molecules and processes within living cells with high sensitivity and selectivity. mdpi.comnih.govnih.govdeakin.edu.au

While direct synthesis of fluorescent probes from this compound is not explicitly detailed in the reviewed literature, the synthesis of related compounds for such purposes provides strong evidence for its potential in this area. For example, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene has been reported, which can serve as a precursor to various substituted dimethoxy anilines. mdpi.com The development of fluorescent probes for thiophenol has utilized 2,4-dinitrobenzenesulfonate (B1228243) as a recognition moiety attached to a fluorophore. mdpi.com The synthesis of such probes often involves nucleophilic aromatic substitution reactions where an aniline derivative could be a key reactant.

The dimethoxy-phenyl moiety is a component of some fluorescent probes. For instance, novel 3,4-dialkoxy-1,8-naphthalimides have been designed as fluorescent probes with selectivity for lipid droplets. deakin.edu.au This highlights the utility of alkoxy-substituted aromatic rings in the design of probes with specific subcellular targeting capabilities. Therefore, it is plausible that this compound could be a valuable building block for creating novel fluorescent probes with tailored properties for various biological applications.

Radioligand Development for Receptor Mapping and Imaging

Radioligands are crucial tools in pharmacology and neuroscience for mapping the distribution and density of receptors in the brain and other tissues. While no direct synthesis of a radiolabeled version of this compound for receptor mapping has been found in the search results, the structural motifs present in this compound are relevant to the design of receptor ligands. For instance, structure-activity relationship studies of 2,5-dimethoxy-substituted phenethylamines have led to the discovery of potent serotonin (B10506) 5-HT2 receptor agonists. nih.gov The development of radiolabeled ligands often follows the discovery of potent and selective unlabeled compounds.

Material Science Applications, Including Electrochromic Polymer Synthesis from Derivatives

Electrochromic materials are substances that change color in response to an electrical stimulus. yuntech.edu.twmdpi.comtubitak.gov.tr This property makes them highly valuable for applications such as smart windows, displays, and sensors. yuntech.edu.twmdpi.comtubitak.gov.tr Conducting polymers, particularly those derived from aromatic amines and thiophenes, are a prominent class of electrochromic materials. yuntech.edu.twmdpi.commdpi.com

The electropolymerization of aniline and its derivatives is a well-established method for producing electrochromic films. The substitution pattern on the aniline ring significantly influences the properties of the resulting polymer, including its color, switching speed, and stability. While the direct polymerization of this compound is not described in the provided search results, the synthesis of electrochromic copolymers from various thiophene (B33073) and aniline derivatives is a common strategy to tune the material's properties. mdpi.comtubitak.gov.trnih.gov For example, new electrochromic copolymers have been synthesized from 4,7-di(thiophen-2-yl)benzo[c] mdpi.commdpi.comhabitablefuture.orgthiadiazole and 3,4-ethylenedioxythiophene. nih.gov The incorporation of different monomers allows for the fine-tuning of the polymer's electronic and optical characteristics. Given that substituted anilines are frequently used as monomers for electrochromic polymers, it is highly probable that derivatives of this compound could be employed to synthesize novel electrochromic materials with unique properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-dimethoxy-4-morpholinoaniline, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where morpholine reacts with a halogenated precursor (e.g., 2,5-dimethoxy-4-chloroaniline) under basic conditions. Optimization involves controlling temperature (80–100°C) and using polar aprotic solvents like DMF or DMSO. Catalytic agents such as CuI may enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (≥85%). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, morpholine protons at δ 3.0–3.5 ppm).

- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]⁺ ~279.3 m/z).

- HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Cross-reference with commercial standards if available .

Q. What are the stability considerations for this compound during storage?

- Answer : The compound is light-sensitive and prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Avoid aqueous environments to prevent hydrolysis of the morpholine ring. Periodic stability testing via TLC or HPLC is advised .

Advanced Research Questions

Q. How does the electron-donating morpholine group influence the reactivity of this compound in cross-coupling reactions?

- Answer : The morpholine group acts as a strong electron donor, activating the aromatic ring toward electrophilic substitution. In Suzuki-Miyaura couplings, it enhances oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄). However, steric hindrance from the morpholine may reduce yields in Buchwald-Hartwig aminations. Optimize ligand choice (XPhos) and base (Cs₂CO₃) to mitigate this .

Q. What analytical strategies resolve contradictions in reported spectral data for derivatives of this compound?

- Answer : Discrepancies in NMR shifts (e.g., morpholine protons) often arise from solvent effects or pH variations. Use deuterated DMSO or CDCl₃ for consistency. For conflicting mass spectra, employ high-resolution MS (HRMS) to distinguish isotopic patterns. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

- Answer : Perform DFT calculations to map electron density (HOMO/LUMO) and predict sites for electrophilic attack. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) assesses binding affinity. Validate with in vitro assays (IC₅₀ measurements) to correlate computational predictions with experimental data .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Answer : Key issues include:

- Exothermic reactions : Use controlled addition of reagents and cooling.

- Purification at scale : Replace column chromatography with recrystallization (ethanol/water).

- Byproduct formation : Monitor via inline FTIR to adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.